molecular formula C15H13NO3S B2552087 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide CAS No. 2097892-36-7

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide

Cat. No. B2552087
CAS RN: 2097892-36-7
M. Wt: 287.33
InChI Key: SXYJZRBAFUKRGJ-UHFFFAOYSA-N
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Description

The compound "N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide" is a furan-carboxamide derivative, which is a class of compounds that have been studied for their potential biological activities. Furan-carboxamide derivatives have been reported to exhibit inhibitory effects against various strains of influenza A viruses, including the lethal H5N1 strain . These compounds have also been investigated for their antimicrobial and antioxidant activities , as well as their antibacterial activities against drug-resistant bacteria . The synthesis of these compounds often involves the formation of Schiff bases and subsequent reactions to introduce various substituents that can enhance their biological activities .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives typically involves multi-step reactions starting from basic furan compounds. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by Suzuki-Miyaura cross-coupling to introduce additional aryl groups . Similarly, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was carried out using the Gewald reaction, which involved the condensation of furfuryl amine and ethyl cyanoacetate, followed by reactions with various aryl aldehydes to yield Schiff bases .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. The substitution pattern on the furan ring, as well as the presence of additional heterocyclic moieties like thiophene, plays a crucial role in determining the biological activity of these compounds. Systematic structure-activity relationship (SAR) studies have shown that the substitution of the furan ring with methyl groups and the presence of a thiophene ring can significantly influence the anti-influenza activity .

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions, including the formation of Schiff bases, which are typically synthesized by reacting a primary amine with an aldehyde. These Schiff bases can then be further reacted with other reagents, such as chloro acetyl chloride, to yield azetidinone derivatives . The reactivity of these compounds allows for the introduction of various functional groups that can modulate their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The introduction of substituents on the furan ring and the presence of additional heterocyclic rings can affect properties such as solubility, melting point, and stability. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. Spectral and analytical studies, including IR, 1H NMR, and mass spectrometry, are commonly used to characterize these compounds and confirm their structures . Additionally, deuterium substitution has been explored to prepare deuterium-substituted furan derivatives, which can be useful for various applications, including tracer studies .

Scientific Research Applications

Synthesis and Reactivity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide, due to its structural components, may be involved in complex synthesis and reactivity studies. For instance, the synthesis and reactivity of furan and thiophene derivatives have been extensively explored, demonstrating their utility in creating heterocyclic compounds with potential applications in pharmaceuticals and materials science. The synthesis process often involves coupling reactions, electrophilic substitution, and the formation of novel heterocyclic systems, which can lead to compounds with unique physical and chemical properties (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antitumor Activities

Furan and thiophene carboxamide derivatives have shown promising results in antimicrobial and antitumor activities. These compounds have been synthesized and tested against various clinically isolated drug-resistant bacteria and tumors, demonstrating significant activity. This suggests that this compound could potentially be explored for its biological activities, contributing to the development of new therapeutic agents (Siddiqa et al., 2022).

Material Science Applications

The incorporation of furan and thiophene units into organic compounds has significant implications for material science, particularly in the development of dye-sensitized solar cells (DSSCs). Compounds containing these heterocyclic units have been used to improve the efficiency of DSSCs, indicating that this compound might also find applications in the field of renewable energy (Kim et al., 2011).

Computational Studies and Molecular Characterization

Furan and thiophene derivatives are also subjects of computational studies and molecular characterization, providing insights into their electronic structure, molecular interactions, and potential applications in drug design and materials science. These studies contribute to a deeper understanding of the molecular properties that govern the reactivity and functionality of such compounds, enabling the design of more effective and targeted applications (Cakmak et al., 2022).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-15(11-5-7-18-10-11)16-9-12(13-3-1-6-19-13)14-4-2-8-20-14/h1-8,10,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYJZRBAFUKRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=COC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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